2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride

Description

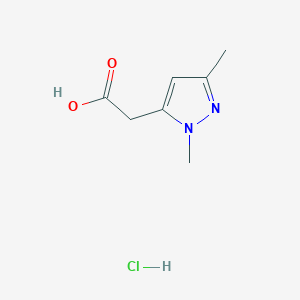

2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride is a pyrazole derivative featuring a 1,3-dimethyl-substituted pyrazole ring conjugated to an acetic acid moiety, with the latter forming a hydrochloride salt. This compound is structurally characterized by:

- Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

- Substituents: Methyl groups at positions 1 and 3 of the pyrazole ring.

- Acetic acid group: A carboxylic acid functional group linked to the pyrazole via a methylene bridge.

- Hydrochloride salt: Enhances solubility in polar solvents compared to the free acid form.

Properties

IUPAC Name |

2-(2,5-dimethylpyrazol-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-5-3-6(4-7(10)11)9(2)8-5;/h3H,4H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWOUERCKDGBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CC(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253639-14-2 | |

| Record name | 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution with Methyl Groups:

Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with chloroacetic acid.

Conversion to Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chloroacetic acid in the presence of a base.

Major Products Formed

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Reduced pyrazole derivatives.

Substitution: Pyrazole derivatives with substituted acetic acid moieties.

Scientific Research Applications

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties.

Industry: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs:

Key Observations :

- Hydrochloride vs. Free Acid : The hydrochloride form exhibits higher molecular weight and improved aqueous solubility compared to the free acid. However, the free acid is a stable powder, whereas the hydrochloride exists as an oil, suggesting hygroscopicity .

- Functional Group Modifications : The methoxy-linked analog (C₉H₁₄N₂O₃) introduces an ether bond, reducing acidity and reactivity compared to the carboxylic acid derivatives .

Reactivity and Hazards

- Free Acid : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Requires precautions such as avoiding inhalation and using protective equipment .

- Hydrochloride Forms : While specific hazard data are unavailable, the hydrochloride’s ionic nature may mitigate volatility but necessitate handling in anhydrous conditions to prevent decomposition .

Biological Activity

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₁₀N₂O₂·HCl

- Molecular Weight : 154.17 g/mol

- CAS Number : 196717-12-1

- IUPAC Name : this compound

- Appearance : White to off-white powder

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:

Anticancer Activity

Recent studies have indicated that compounds with a pyrazole scaffold exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit the proliferation of various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.4 |

| Liver Cancer | HepG2 | 15.7 |

| Lung Cancer | A549 | 20.0 |

| Colorectal Cancer | HT29 | 18.5 |

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents targeting multiple pathways involved in tumor growth and metastasis .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. A study evaluated its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in vitro:

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.0 |

| Standard Anti-inflammatory Drug (e.g., Ibuprofen) | 15.0 |

The mechanism appears to involve the inhibition of NF-kB and AP-1 signaling pathways, crucial in mediating inflammatory responses .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit several kinases involved in cell proliferation and survival.

- Modulation of Cytokine Production : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through intrinsic pathways involving caspase activation.

Study on Anticancer Efficacy

A recent study published in ACS Omega synthesized a series of pyrazole derivatives and evaluated their anticancer efficacy against various cell lines. Among these, this compound exhibited notable activity against breast and liver cancer cells, indicating its potential as an effective therapeutic agent .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives found that treatment with this compound significantly reduced LPS-induced inflammation in macrophage cultures. This study highlighted its potential for treating inflammatory diseases .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Alkylation | Chloroacetic acid, NaHCO₃, 80°C, 6h | ~65–75% | |

| Acid Hydrolysis | 6M HCl, reflux, 3h | ~85% | |

| Purification | Recrystallization (DMF/acetic acid) | >95% purity |

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and acetic acid moiety integration .

- X-ray Crystallography: Resolves ambiguities in stereochemistry; parameters include R factor <0.05 and data-to-parameter ratio >16 .

- HPLC Assay: Use a pH 6.5 ammonium acetate buffer (15.4 g/L) adjusted with acetic acid for retention time consistency .

Q. Table 2: Analytical Parameters

| Technique | Critical Parameters | Application Example |

|---|---|---|

| HPLC | Column: C18; Mobile phase: pH 6.5 buffer | Purity >98% |

| X-ray | λ = 0.71073 Å, T = 298 K | Confirmation of planar pyrazole ring |

Basic: How can solubility challenges during purification be addressed?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) for recrystallization. Evidence shows DMF/acetic acid mixtures enhance crystal formation .

- Temperature Gradients: Gradual cooling from reflux to 4°C improves crystal yield .

- Salt Stability: Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced: How to resolve discrepancies between experimental NMR data and computational predictions?

Methodological Answer:

- Validation via X-ray: Use single-crystal X-ray data (e.g., mean σ(C–C) = 0.003 Å) to cross-verify bond lengths/angles .

- DFT Calculations: Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental NMR shifts. Adjust for solvent effects (e.g., DMSO-d6) .

Advanced: What mechanistic strategies elucidate biological activity in pyrazole derivatives?

Methodological Answer:

Q. Table 3: Biological Activity Profiling

| Assay Type | Target | Key Finding | Reference |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | IC₅₀ = 12 µM | |

| Cytotoxicity | MCF-7 cells | EC₅₀ >100 µM |

Advanced: How to minimize by-products during hydrochloride salt formation?

Methodological Answer:

- Stoichiometric Control: Use 1.1 equivalents of HCl to avoid excess acid-induced degradation .

- Reaction Monitoring: Track pH changes (target pH 2–3) and intermediate stability via TLC (silica gel, ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.